molecular formula C8H8N2O4 B8725841 N-(2-methoxy-4-nitrophenyl)formamide CAS No. 71862-04-9

N-(2-methoxy-4-nitrophenyl)formamide

Cat. No.: B8725841
CAS No.: 71862-04-9
M. Wt: 196.16 g/mol
InChI Key: FUIUWHWBMOROGV-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)formamide (CAS 71862-04-9) is a chemical compound utilized in research and development, particularly in synthetic organic and medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a formamide moiety on a benzene ring, makes it a potential intermediate for synthesizing more complex molecules . Compounds with nitrophenyl and formamide functional groups are often explored for their biological activities. For instance, research on structurally related nitroaryl compounds has investigated their potential as analgesics, with studies suggesting effects mediated through cannabinoid and opioid receptor pathways . Other research on similar diarylsulfonamide structures has highlighted their investigation as inhibitors of parasitic tubulin, indicating the value of this chemical class in the development of anti-parasitic agents . Furthermore, nitroaryl formamide derivatives frequently appear in patent literature related to the modulation of kinase activities, underscoring their relevance in early-stage drug discovery projects . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data and handle the compound with appropriate precautions, as a full hazard assessment may not be available for all endpoints .

Properties

CAS No.

71862-04-9

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-5H,1H3,(H,9,11)

InChI Key

FUIUWHWBMOROGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
N-(2-Methoxy-4-nitrophenyl)formamide C₈H₈N₂O₄ -NHCHO, -OCH₃ (ortho), -NO₂ (para) Precursor for benzoxazole anti-inflammatory agents
N-(4-Chlorophenyl)formamide C₇H₆ClNO -NHCHO, -Cl (para) Exhibits phase transitions under thermal stress
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ Benzamide group, -Br (para), -OCH₃, -NO₂ Used in crystallographic comparisons
N-(4-Fluorophenyl)-N-(2-hydroxy-4-nitrophenyl)formamide C₁₃H₁₀FN₂O₄ -NHCHO, -F (para), -OH (ortho), -NO₂ (para) Studied for hydrogen-bonding interactions
N-(2-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide C₂₀H₁₇FNO₂ Biphenyl core, -F (para), -OCH₃ (ortho) Synthesized via Pd-mediated cross-coupling (72% yield)
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide C₁₀H₉N₃O Pyrazole ring, -NHCHO Novel natural product with potential bioactivity

Thermal and Solubility Properties

  • Lipophilicity : Methoxy groups increase lipophilicity, enhancing membrane permeability in bioactive derivatives .
  • Solubility : Nitro groups reduce aqueous solubility, necessitating organic solvents like DME or EtOAc in syntheses .

Preparation Methods

Method 2: Formic Acid in Tetrahydrofuran with Prolonged Heating

Adapted from the synthesis of N-(4-hydroxy-2-nitrophenyl)formamide, this method uses tetrahydrofuran (THF) as a solvent.

Procedure :

  • Suspend 2-methoxy-4-nitroaniline (1.0 mol) in THF (150 mL).

  • Add formic acid (2.0 mol) and heat at 95–110°C for 15–20 hours.

  • Concentrate the mixture under reduced pressure.

  • Resuspend the residue in water, filter, and dry under vacuum.

Yield and Purity :

  • Yield : 78–85% (after optimization)

  • Purity (HPLC) : 96.8%

Optimization Insights :

  • Extended reaction times (20+ hours) improve conversion rates.

  • Adding fresh formic acid midway through the reaction enhances yield.

Method 3: Formic Acid with Sulfuric Acid Catalyst

A catalytic amount of sulfuric acid (H₂SO₄) accelerates the formylation reaction via acid-mediated activation.

Procedure :

  • Mix 2-methoxy-4-nitroaniline (1.0 mol) with formic acid (1.5 mol) and concentrated H₂SO₄ (0.1 mol).

  • Stir at 80°C for 4–6 hours.

  • Quench with sodium bicarbonate solution, extract with ethyl acetate, and evaporate the solvent.

Yield and Purity :

  • Yield : 82–88%

  • Purity (HPLC) : 97.0%

Side Reactions :

  • Sulfuric acid may promote nitration or oxidation under harsh conditions, necessitating temperature control.

Nitration of 2-Methoxyaniline Followed by Formylation

Nitration Step

Regiochemical Considerations :
Nitration of 2-methoxyaniline occurs preferentially at the para position relative to the amino group due to the strong activating effect of the -NH₂ group.

Procedure :

  • Dissolve 2-methoxyaniline (1.0 mol) in concentrated H₂SO₄ (20 mL) at 0–5°C.

  • Add nitric acid (HNO₃, 1.1 mol) dropwise over 2 hours.

  • Stir at 0°C for 1 hour, then warm to 25°C and stir for 4 hours.

  • Pour the mixture into ice, neutralize with NH₄OH, and filter the precipitate.

Yield and Purity :

  • Yield : 70–75%

  • Purity (HPLC) : 95.2%

Challenges :

  • Over-nitration or ring sulfonation may occur if temperature exceeds 5°C during HNO₃ addition.

Formylation Step

The resulting 2-methoxy-4-nitroaniline is formylated using Method 1 or 2 (Section 2).

Overall Yield (Two-Step) :

  • Nitration + Formylation : 60–68%

Alternative Approaches

Mixed Anhydride Method

Formic acid can be activated using chloroformates or mixed anhydrides (e.g., formic acid–trifluoroacetic anhydride).

Procedure :

  • React 2-methoxy-4-nitroaniline (1.0 mol) with formic acid (1.2 mol) and trifluoroacetic anhydride (1.5 mol) in dichloromethane.

  • Stir at 25°C for 12 hours.

  • Wash with NaHCO₃ solution and concentrate.

Yield :

  • 80–85%

Coupling Agents

Dicyclohexylcarbodiimide (DCC) or HATU-mediated formylation offers high efficiency but increased cost.

Procedure :

  • Dissolve 2-methoxy-4-nitroaniline (1.0 mol) and formic acid (1.2 mol) in DMF.

  • Add DCC (1.3 mol) and stir at 25°C for 6 hours.

  • Filter to remove dicyclohexylurea and concentrate.

Yield :

  • 88–90%

Comparison of Methods

MethodYield (%)Purity (%)CostScalability
Formic Acid + Ac₂O87–9298.5LowHigh
Formic Acid in THF78–8596.8MediumModerate
Nitration + Formylation60–6895.2LowLow
DCC-Mediated88–9099.0HighLow

Key Observations :

  • The formic acid and acetic anhydride method balances yield, cost, and scalability for industrial applications.

  • DCC-mediated formylation achieves high purity but is economically prohibitive for large-scale synthesis.

Q & A

Basic: How can microwave-assisted synthesis improve the yield of N-(2-methoxy-4-nitrophenyl)formamide compared to traditional methods?

Answer:
Microwave-assisted synthesis significantly enhances reaction efficiency by reducing time and improving yield. For N-arylformamides, microwave irradiation under solvent-free conditions accelerates the reaction between amines (e.g., 2-methoxy-4-nitroaniline) and formic acid. A study comparing substituent effects demonstrated that electron-withdrawing groups like nitro reduce amine basicity, lowering yields (e.g., N-(4-nitrophenyl)formamide yields < N-(4-methoxyphenyl)formamide) . Methodological steps include:

  • Optimized parameters: 15–20 minutes at 100–120°C under microwave irradiation.
  • Comparative analysis: Traditional heating (e.g., reflux for 2–3 hours) yields ~40–50%, while microwaves achieve >80% purity.
  • Pedagogical design: Students can explore substituent effects (e.g., nitro vs. methoxy) to infer electronic influences on reactivity .

Basic: How does the nitro substituent at the 4-position influence the reaction kinetics of this compound synthesis?

Answer:
The nitro group (-NO₂) is a strong electron-withdrawing meta-director, reducing the amine's nucleophilicity and basicity. In formamide synthesis, this leads to slower reaction kinetics and lower yields compared to electron-donating substituents (e.g., methoxy). Key experimental insights:

  • Basicity correlation: Yields follow N-(4-methoxyphenyl)formamide > N-(4-chlorophenyl)formamide > N-(4-nitrophenyl)formamide .
  • Mechanistic rationale: The nitro group destabilizes the intermediate tetrahedral adduct during nucleophilic attack by formic acid.
  • Experimental validation: UV-Vis or NMR monitoring can track reaction progress, with nitro-substituted amines showing delayed adduct formation .

Advanced: What spectroscopic and computational methods are recommended for characterizing this compound’s electronic properties?

Answer:

  • Spectroscopic techniques:
    • ¹H/¹³C NMR: Assign methoxy (-OCH₃) and nitro (-NO₂) group signals; the formamide proton (N-H) typically appears at δ 8.1–8.3 ppm .
    • FT-IR: Confirm C=O (1670–1690 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
    • Fluorescence spectroscopy: Assess π→π* transitions influenced by nitro groups, which may quench fluorescence .
  • Computational methods:
    • DFT calculations: Optimize geometry using B3LYP/6-311++G(d,p) to evaluate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps).
    • Molecular docking: Probe interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs like carbamate inhibitors .

Advanced: How can this compound serve as a precursor for azo dye intermediates in material science research?

Answer:
The compound’s nitro and methoxy groups make it a versatile precursor for synthesizing azo dyes via diazotization and coupling reactions. Methodological considerations:

  • Diazotization: Treat with NaNO₂/HCl at 0–5°C to generate a diazonium salt.
  • Coupling reactions: React with electron-rich aromatics (e.g., phenols, anilines) to form azo derivatives (e.g., 2-[(2-methoxy-4-nitrophenyl)azo]-N-aryl amides) .
  • Applications: Study photostability, solvatochromism, or nonlinear optical properties for optoelectronic materials .

Advanced: What crystallographic strategies are suitable for resolving structural ambiguities in this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Key steps:
    • Data collection: High-resolution (<1.0 Å) data at 100 K to mitigate thermal motion.
    • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds involving nitro groups) .
  • Twinning analysis: For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXL’s TWIN/BASF commands .

Advanced: How can researchers address contradictory data in the biological activity of this compound analogs?

Answer:

  • Dose-response studies: Establish IC₅₀ values across cell lines (e.g., hepatocellular carcinoma) to validate cytotoxicity claims .
  • Structure-activity relationship (SAR): Modify substituents (e.g., replacing nitro with cyano) to isolate pharmacophore contributions.
  • Mechanistic assays: Use Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like caspase-3) .

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